
147529-30-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service (CAS) number 147529-30-4 is known as β-Amyloid (1-9). It is an N-terminal fragment of beta amyloid, consisting of amino acid residues 1 to 9. This peptide is derived from the amyloid precursor protein and is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of β-Amyloid (1-9) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA), which also removes side-chain protecting groups
Industrial Production Methods
Industrial production of β-Amyloid (1-9) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The process is optimized to ensure high purity and yield, which is critical for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
β-Amyloid (1-9) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents like DIC and HOBt
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Applications De Recherche Scientifique
β-Amyloid (1-9) is extensively used in scientific research, particularly in the following fields:
Chemistry: Studying the properties and interactions of amyloid peptides.
Biology: Investigating the role of amyloid peptides in cellular processes and neurodegenerative diseases.
Medicine: Developing diagnostic tools and therapeutic strategies for Alzheimer’s disease.
Industry: Producing high-purity peptides for research and development
Mécanisme D'action
The mechanism of action of β-Amyloid (1-9) involves its interaction with cellular components, leading to the formation of amyloid fibrils. These fibrils are associated with neurotoxicity and are a hallmark of Alzheimer’s disease. The peptide interacts with cell membranes, leading to calcium dysregulation and membrane disruption, which contribute to neuronal damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Amyloid (1-37): A longer fragment of beta amyloid.
β-Amyloid (1-40): Another longer fragment, commonly studied in Alzheimer’s research.
β-Amyloid (1-42): Known for its higher propensity to form fibrils and its significant role in Alzheimer’s disease pathology.
Uniqueness
β-Amyloid (1-9) is unique due to its shorter length, which makes it a useful model for studying the initial stages of amyloid formation and its interactions with other molecules. Its specific sequence allows researchers to investigate the role of the N-terminal region in amyloid aggregation and toxicity .
Propriétés
Numéro CAS |
147529-30-4 |
|---|---|
Formule moléculaire |
C₄₂H₆₀N₁₄O₁₇ |
Poids moléculaire |
1033.01 |
Séquence |
One Letter Code: DAEFRHDSG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)
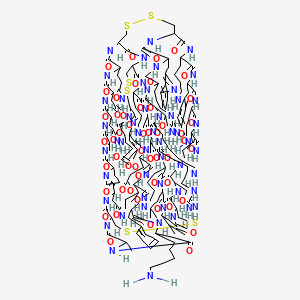
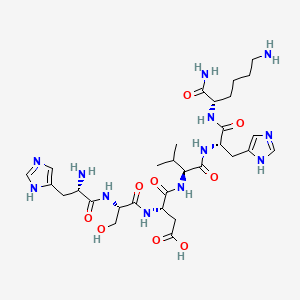
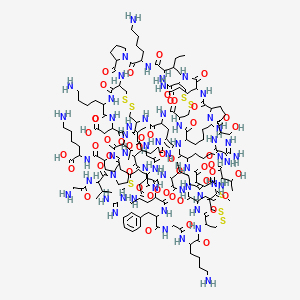


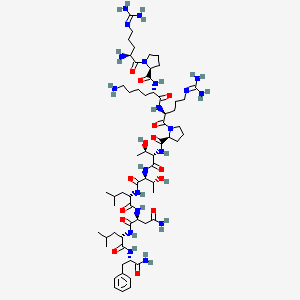

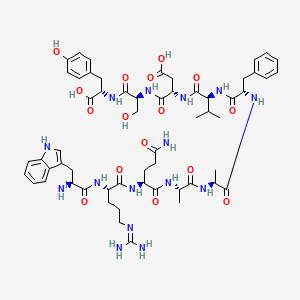
![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
